molecular formula C26H23Cl2NO B297757 N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Número de catálogo B297757
Peso molecular: 436.4 g/mol
Clave InChI: PFRCVDFDQAASQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed throughout the body and play an important role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mecanismo De Acción

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide acts as a selective antagonist for the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide blocks the binding of adenosine to the adenosine A1 receptor, thereby preventing the downstream signaling cascade.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In the cardiovascular system, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide improves myocardial function and reduces ischemic injury by increasing coronary blood flow and reducing myocardial oxygen demand. In the central nervous system, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a potent and selective antagonist for the adenosine A1 receptor, making it an ideal tool for studying the role of the adenosine A1 receptor in various physiological processes. However, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has some limitations in laboratory experiments. N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex molecule that requires specialized equipment and expertise in organic chemistry for synthesis. In addition, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. In cancer research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in combination with other cancer therapies to enhance its anti-tumor effects. In cardiovascular research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide as a therapeutic agent for ischemic heart disease. In neurological research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has great potential for therapeutic applications in various diseases, and further research is warranted to fully explore its potential.

Métodos De Síntesis

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with 1,2,3,4-tetrahydroisoquinoline to form the intermediate compound. The intermediate compound is then subjected to a series of reactions, including acylation and cyclization, to form the final product. The synthesis of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Aplicaciones Científicas De Investigación

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to improve myocardial function and reduce ischemic injury by blocking the adenosine A1 receptor. In neurological research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Propiedades

Nombre del producto

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Fórmula molecular

C26H23Cl2NO

Peso molecular

436.4 g/mol

Nombre IUPAC

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H23Cl2NO/c1-14(2)22-23-18-7-3-5-9-20(18)24(21-10-6-4-8-19(21)23)25(22)26(30)29-17-12-15(27)11-16(28)13-17/h3-14,22-25H,1-2H3,(H,29,30)

Clave InChI

PFRCVDFDQAASQQ-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC(=C5)Cl)Cl

SMILES canónico

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC(=C5)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.